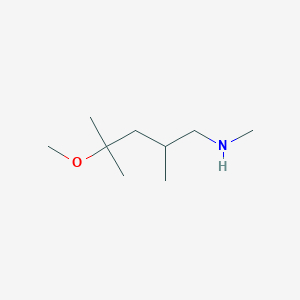
4-Methoxy-n,2,4-trimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-n,2,4-trimethylpentan-1-amine is a chemical compound with the molecular formula C9H21NO. It is known for its applications in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Méthodes De Préparation
The synthesis of 4-Methoxy-n,2,4-trimethylpentan-1-amine can be achieved through various synthetic routes. One common method involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative method provides a chemically differentiated building block for organic synthesis. Industrial production methods typically involve bulk manufacturing and custom synthesis .
Analyse Des Réactions Chimiques
4-Methoxy-n,2,4-trimethylpentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methoxy-n,2,4-trimethylpentan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-Methoxy-n,2,4-trimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical outcomes, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
4-Methoxy-n,2,4-trimethylpentan-1-amine can be compared with other similar compounds, such as:
- 4-methoxy-N-(2,4,4-trimethyl pentan-2-yl)aniline
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific methoxy group and its applications in hindered amine motifs.
Activité Biologique
4-Methoxy-n,2,4-trimethylpentan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and structure-activity relationships (SAR) based on available research findings.
- Molecular Formula : C15H25NO
- Molecular Weight : 251.37 g/mol
- IUPAC Name : 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
Synthesis Methods
The synthesis of this compound typically involves the alkylation of an amine precursor with a methoxy-substituted aromatic compound. Common methods include:
- Alkylation Reactions : Utilizing alkyl halides and strong bases to facilitate nucleophilic substitution.
- Catalytic Processes : Employing palladium or nickel catalysts to enhance reaction efficiency and selectivity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, analogs with the aliphatic 2,4,4-trimethylpentan-2-yl group demonstrated minimum inhibitory concentrations (MIC) as low as 5.2 µM against Mycobacterium tuberculosis . This suggests a potential application in treating bacterial infections.
The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes and receptors. These interactions may modulate signaling pathways related to inflammation and infection response .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the methoxy group and the branched alkyl chain are significant for enhancing its potency and selectivity.
| Compound | MIC (µM) | Comments |
|---|---|---|
| This compound | 5.2 | Active against M. tuberculosis |
| Analog A | 6.3 | Similar structure with moderate activity |
| Analog B | 21.0 | Lower activity compared to primary compound |
Case Studies
- Study on Antimicrobial Properties : A high-throughput screening of various compounds revealed that those containing the trimethylpentan group exhibited promising antibacterial activity against M. tuberculosis. The study highlighted the importance of structural modifications in enhancing efficacy .
- Anti-inflammatory Potential : Preliminary studies suggest that compounds similar to this compound may influence inflammatory pathways by interacting with specific receptors involved in immune responses .
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
4-methoxy-N,2,4-trimethylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(7-10-4)6-9(2,3)11-5/h8,10H,6-7H2,1-5H3 |
Clé InChI |
DNWNWHMIGIMOBC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)OC)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















